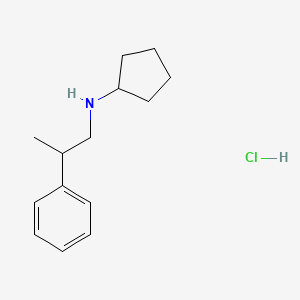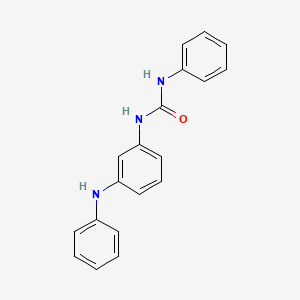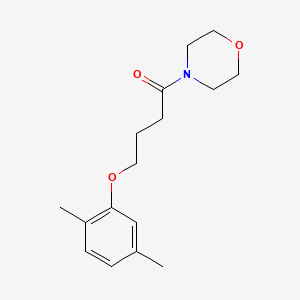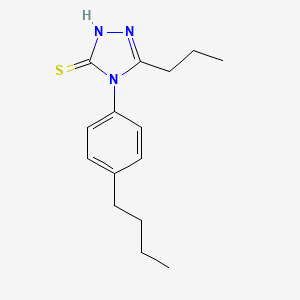![molecular formula C21H15N5S B4790184 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4790184.png)
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
The synthesis of 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the reaction of dichloroquinazoline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzylthio group.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promising antimalarial activity against Plasmodium falciparum.
Industry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its binding with the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS), inhibiting the enzyme’s function and thereby disrupting the parasite’s folate metabolism . In cancer cells, the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing apoptosis and cell cycle arrest .
Comparison with Similar Compounds
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its potent antibacterial activity.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits significant activity against various bacterial strains.
The uniqueness of this compound lies in its benzylthio group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
5-benzylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5S/c1-2-7-15(8-3-1)14-27-21-23-18-11-5-4-10-17(18)20-24-19(25-26(20)21)16-9-6-12-22-13-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGHLONAHOANSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4790108.png)
![(4E)-2-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B4790116.png)
![N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide](/img/structure/B4790117.png)


![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4790144.png)
![2-(2-chlorophenyl)-7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4790145.png)
![4-[(phenylcarbonyl)amino]-N-propylbenzamide](/img/structure/B4790152.png)

![N-(4-bromophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4790163.png)
![3,4-diethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4790178.png)
![4-({3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4790188.png)
![[(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4790208.png)
